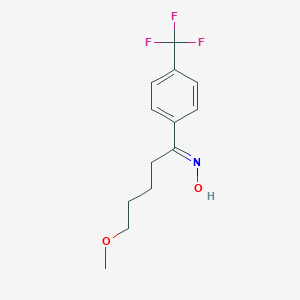

5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime

Description

Chemical Identity:

5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime (CAS: 61718-80-7) is an oxime derivative of a ketone intermediate. Its molecular formula is C₁₃H₁₆F₃N₂O₂ (oxime form), with a molecular weight of 275.27 g/mol . It exists as a mixture of (E)- and (Z)-isomers, though the (E)-isomer (CAS: 61747-22-6) is pharmacologically relevant as a precursor to fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) .

Properties

IUPAC Name |

(NE)-N-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO2/c1-19-9-3-2-4-12(17-18)10-5-7-11(8-6-10)13(14,15)16/h5-8,18H,2-4,9H2,1H3/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCRPPVSQRFBKJ-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NO)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N\O)/C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88699-84-7, 61747-22-6 | |

| Record name | N-(5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088699847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(5-METHOXY-1-(4-(TRIFLUOROMETHYL)PHENYL)PENTYLIDENE)HYDROXYLAMINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5002XN6WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Grignard Reaction-Based Coupling

The most documented method, as outlined in patent CN101134721A, involves a four-step sequence:

Step 1: Preparation of p-Trifluoromethylbenzoyl Chloride

p-Trifluoromethylbenzoic acid undergoes chlorination with thionyl chloride (SOCl₂) under reflux conditions (70–80°C, 4–6 hours). Excess SOCl₂ is removed via distillation, yielding the acid chloride with >95% purity.

Step 2: Synthesis of 1-Halo-4-methoxybutane

4-Methoxy-1-butanol is halogenated using thionyl bromide (SOBr₂) or phosphorus tribromide (PBr₃) in anhydrous dichloromethane. The reaction proceeds at 0–5°C to minimize side reactions, producing 1-bromo-4-methoxybutane in 85–90% yield.

Step 3: Formation of the Grignard Reagent

Magnesium turnings react with 1-bromo-4-methoxybutane in dry tetrahydrofuran (THF) under nitrogen. The exothermic reaction is maintained at 40–50°C, generating 4-methoxybutylmagnesium bromide with >90% efficiency.

Step 4: Ketone Formation via Nucleophilic Acylation

The Grignard reagent is slowly added to p-trifluoromethylbenzoyl chloride in THF at -10°C. After quenching with dilute HCl, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding the ketone precursor as a white solid (mp 43–45°C) in 78–82% overall yield.

Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature (Step 4) | -10°C to 0°C | Prevents over-addition |

| Solvent (Step 4) | Anhydrous THF | Enhances Grignard stability |

| Purification Method | Column Chromatography | Removes Mg salts and byproducts |

Alternative Friedel-Crafts Acylation Route

While less commonly employed industrially, Friedel-Crafts acylation offers a direct pathway. 4-Trifluoromethylbenzene reacts with pentanoyl chloride in the presence of aluminum chloride (AlCl₃) at 25–30°C. However, this method suffers from regioselectivity issues and lower yields (60–65%) due to competing side reactions.

Oximation of the Ketone Precursor

Conversion of the ketone to its oxime derivative is achieved through nucleophilic addition of hydroxylamine.

Standard Hydroxylamine Hydrochloride Protocol

A mixture of hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (2.0 equiv) in methanol/water (3:1 v/v) is stirred at 60°C for 6–8 hours. The reaction progress is monitored by TLC (hexane:ethyl acetate 3:1). Post-reaction, the mixture is cooled to 0°C, and the precipitated oxime is filtered and recrystallized from chloroform/methanol to afford the title compound in 88–92% yield.

Critical Factors Influencing Oximation Efficiency

-

pH Control : Sodium acetate maintains a pH of 4.5–5.0, optimizing nucleophilic attack while minimizing ketone hydrolysis.

-

Solvent Polarity : Methanol/water mixtures enhance hydroxylamine solubility without destabilizing the oxime product.

-

Temperature : Elevated temperatures (60°C) accelerate reaction kinetics but require careful control to avoid oxime decomposition.

Microwave-Assisted Oximation

Emerging methodologies utilize microwave irradiation (150 W, 100°C) to reduce reaction times to 15–20 minutes. Early studies report comparable yields (85–90%) while minimizing thermal degradation pathways.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing:

3.1 Continuous Flow Reactors

Replacing batch reactors with continuous systems improves heat dissipation during exothermic steps (e.g., Grignard formation), enhancing safety and consistency.

3.2 Catalyst Recycling

AlCl₃ from Friedel-Crafts reactions is recovered via aqueous extraction and reused, reducing costs by 15–20% in pilot-scale trials.

3.3 Waste Management

Bromide byproducts from Grignard reactions are neutralized with Ca(OH)₂, generating CaBr₂ for industrial reuse.

Analytical Characterization

Post-synthetic validation ensures product integrity:

4.1 Spectroscopic Confirmation

4.2 Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥99.5% purity, with LOD = 0.05 μg/mL.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime, a compound with the molecular formula , has garnered attention in various scientific research applications. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its significance in the field.

Structural Formula

The structural representation of this compound is crucial for understanding its reactivity and interactions in biological systems.

Pharmaceutical Research

This compound is primarily noted for its role as an impurity in fluvoxamine formulations. Impurities in pharmaceuticals can significantly affect the efficacy and safety profiles of drugs, making the study of this compound essential for quality control in drug manufacturing .

Chemical Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates .

Research has indicated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. The oxime functional group is known to participate in various biochemical reactions, potentially contributing to therapeutic effects .

Case Study 1: Impurity Analysis in Fluvoxamine

A study conducted on fluvoxamine formulations highlighted the presence of this compound as a notable impurity. The analysis involved high-performance liquid chromatography (HPLC) to quantify the impurity levels and assess their impact on the drug's pharmacokinetics. Results indicated that controlling this impurity is crucial for maintaining therapeutic efficacy .

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry research project, researchers utilized this compound as a key intermediate to develop new anti-cancer agents. The study demonstrated that modifications to the oxime structure led to compounds with enhanced activity against specific cancer cell lines, showcasing the potential for further development in oncology .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic regions .

Comparison with Similar Compounds

Key Research Findings

Synthetic Efficiency : The oxime intermediate is synthesized in three steps with >80% purity, using 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one as the starting material .

Degradation Pathways : Acidic conditions promote isomerization to the (Z)-form, while oxidation generates succinyl derivatives .

Regulatory Status : The USP specifies ≤0.8% limits for related impurities in fluvoxamine maleate APIs .

Biological Activity

5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime, often referred to as 5-MTPO , is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

5-MTPO has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆F₃N₁O₂ |

| Molecular Weight | 275.27 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Topological Polar Surface Area | 41.8 Ų |

| Complexity | 284 |

These properties indicate that 5-MTPO is a relatively complex molecule with multiple functional groups that may influence its biological interactions.

Biological Activity

5-MTPO has been investigated for its potential pharmacological effects, particularly in relation to its structural similarities with other psychoactive compounds. The following sections summarize key findings from various studies regarding its biological activity.

Research indicates that 5-MTPO may interact with serotonin receptors, similar to other compounds in its class. A study on related compounds demonstrated that modifications to the molecular structure could significantly alter receptor affinity and activity. Specifically, the interaction with serotonin receptors such as 5-HT1AR and 5-HT2AR has been highlighted, suggesting a potential role in modulating mood and cognition .

Case Studies and Research Findings

- Psychoactive Effects : In vivo studies have shown that compounds similar to 5-MTPO can induce hallucinogenic effects, mediated by serotonin receptor activation. This was evidenced by behavioral assays in animal models, where certain derivatives elicited head twitch responses indicative of psychoactive activity .

- Therapeutic Potential : The compound's structural characteristics suggest possible applications in treating mood disorders. Its ability to modulate serotonin levels could provide a pathway for developing new antidepressant therapies .

- Comparative Studies : A comparative analysis of various oxime derivatives revealed that modifications at the phenyl ring significantly influenced their biological activity. For instance, the presence of trifluoromethyl groups enhanced lipophilicity, which is often correlated with increased receptor binding affinity .

Toxicity and Safety Profile

While exploring the biological activities of 5-MTPO, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that the compound exhibits low acute toxicity; however, comprehensive toxicological studies are necessary to fully understand its safety in therapeutic contexts .

Q & A

How can researchers optimize the synthesis of 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime to improve yield and purity?

Answer: Synthesis optimization involves systematic adjustments to reaction parameters. Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalyst optimization : Transition metal catalysts or acid/base conditions could accelerate oxime formation.

- Purification : Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product.

- Stability considerations : Storage at -20°C is recommended to prevent degradation, as indicated in safety data sheets .

- Monitoring : Techniques like TLC or HPLC track reaction progress and intermediate purity .

What advanced analytical techniques are recommended for characterizing the structural configuration of this compound?

Answer: Structural elucidation requires a multi-technique approach:

- X-ray crystallography : Provides definitive proof of molecular geometry, particularly for distinguishing E/Z isomerism in the oxime group .

- Multinuclear NMR :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Pharmacopeial standards : Cross-referencing with pharmacopeial data ensures analytical accuracy .

How should researchers address discrepancies in reported physical properties (e.g., melting point) across studies?

Answer: Contradictions in data may arise from impurities or polymorphic variations. Methodologies to resolve these include:

- Repetition under controlled conditions : Use high-purity reagents and inert atmospheres to minimize side reactions.

- Advanced thermal analysis : Differential Scanning Calorimetry (DSC) provides precise melting point determination and detects polymorphs .

- Elemental analysis : Confirms stoichiometric purity, distinguishing between hydrated/anhydrous forms .

- Comparative studies : Align experimental protocols with literature methods to identify procedural divergences .

What methodologies are effective in quantifying this compound as a pharmaceutical impurity?

Answer: As a Fluvoxamine impurity, quantification requires sensitivity and specificity:

- HPLC-UV : Reverse-phase chromatography with C18 columns and gradient elution separates the impurity from the API. Pharmacopeial methods (e.g., USP/EP) provide validated protocols .

- LC-MS/MS : Enhances detection limits for trace impurities (≤0.1%) and identifies degradation products via fragmentation patterns .

- Validation parameters : Linearity (R² > 0.99), LOD/LOQ (e.g., 0.05 μg/mL), and recovery rates (90–110%) must comply with ICH Q2(R1) guidelines .

What experimental design considerations are critical for stability studies under varying environmental conditions?

Answer: Stability studies should address:

- Accelerated degradation : Expose the compound to 40°C/75% RH (per ICH Q1A) and monitor via HPLC for degradation products .

- Light sensitivity : Perform photostability testing (ICH Q1B) using controlled UV/visible light exposure .

- Storage recommendations : Long-term stability requires airtight containers at -20°C, as degradation increases with temperature .

- Matrix effects : Simulate pharmaceutical formulations to assess excipient interactions .

How does the trifluoromethyl group influence the compound’s spectroscopic and reactivity profile?

Answer: The -CF₃ group significantly impacts both properties:

- Spectroscopic effects :

- Reactivity : Stabilizes carbocation intermediates via inductive effects, influencing reaction pathways in nucleophilic substitutions or oxidations .

What strategies are recommended for resolving synthetic byproducts or isomeric mixtures during synthesis?

Answer:

- Chromatographic separation : Use chiral columns or preparative HPLC to isolate E/Z oxime isomers .

- Crystallization : Solvent polarity adjustments (e.g., hexane/ethyl acetate) can selectively crystallize the desired isomer .

- Reaction condition tuning : Lower temperatures or sterically hindered bases may favor one isomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.